Cas no 1806970-93-3 (5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid)

5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid
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- インチ: 1S/C8H6F3NO3/c1-15-5-4(8(13)14)3(6(9)10)2-12-7(5)11/h2,6H,1H3,(H,13,14)
- InChIKey: FPZMLGKGUZVWEC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC(=C(C=1C(=O)O)OC)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 1.4
5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029035061-250mg |
5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid |
1806970-93-3 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
Alichem | A029035061-500mg |
5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid |
1806970-93-3 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
Alichem | A029035061-1g |
5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid |
1806970-93-3 | 95% | 1g |
$3,010.80 | 2022-03-31 |
5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acidに関する追加情報
5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic Acid: A Comprehensive Overview
The compound 5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid, identified by the CAS number 1806970-93-3, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine carboxylic acids, which are known for their versatility in synthetic chemistry and their role in the development of bioactive molecules. The structure of this compound is characterized by a pyridine ring substituted with a difluoromethyl group at position 5, a fluoro group at position 2, a methoxy group at position 3, and a carboxylic acid group at position 4. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery, particularly due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. The presence of multiple fluorine atoms in 5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid makes it an attractive candidate for exploring these effects. Researchers have reported that fluorinated pyridine derivatives can exhibit potent inhibitory activity against various enzymes, making them promising leads for therapeutic agents.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the nucleophilic substitution of a suitable pyridine derivative with a difluoromethyl group, followed by further functionalization to introduce the other substituents. The carboxylic acid group can be introduced via oxidation or through direct synthesis using appropriate reagents. The optimization of these steps is critical to achieving the desired product with optimal physicochemical properties.
In terms of applications, 5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid has shown potential in the field of agrochemistry, particularly as a precursor for herbicides or fungicides. Its ability to interact with biological systems through specific molecular mechanisms makes it a valuable tool for developing next-generation agricultural chemicals. Additionally, this compound has been explored in medicinal chemistry as a building block for designing bioactive molecules targeting various diseases, including cancer and infectious disorders.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of compounds like 5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid with greater accuracy. By employing machine learning algorithms and molecular docking studies, scientists can identify potential drug targets and optimize the compound's structure for improved efficacy and reduced side effects. These computational tools have significantly accelerated the drug discovery process, making compounds like this one more accessible for preclinical testing.
The environmental impact of synthetic chemicals is another critical area of research, especially for compounds intended for agricultural or pharmaceutical use. Studies on the biodegradation and persistence of 5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid have shown that its fluorinated substituents may influence its environmental fate. Understanding these factors is essential for developing sustainable synthetic strategies that minimize ecological risks while maintaining the compound's desired properties.
In conclusion, 5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid represents a versatile and promising molecule with diverse applications across multiple fields. Its unique structure, combined with recent advancements in chemical synthesis and computational modeling, positions it as a key player in the development of innovative solutions for agriculture and medicine. Continued research into its properties and applications will undoubtedly unlock new opportunities for leveraging this compound's potential in addressing global challenges.
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